molecular formula C12H24O4 B8434398 Trimethylolpropane diallylether

Trimethylolpropane diallylether

Cat. No.: B8434398
M. Wt: 232.32 g/mol
InChI Key: ZQEKJUQOXJAPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylolpropane diallylether is a useful research compound. Its molecular formula is C12H24O4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Characteristics

Trimethylolpropane diallyl ether is an allyl ether characterized by the presence of both allyl groups and hydroxyl groups. Its molecular formula is C9H16O3, with a molecular weight of 172.23 g/mol. The compound's structure allows it to function effectively as an intermediate in various chemical reactions, particularly in the synthesis of unsaturated polyesters and other polymeric materials.

Key Applications

  • Unsaturated Polyesters :
    • TMPDE is primarily utilized in the formulation of unsaturated polyester resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for applications such as coatings, adhesives, and composite materials .
    • The incorporation of TMPDE into unsaturated polyester formulations enhances properties such as gloss, surface hardness, and drying speed while minimizing oxygen inhibition during curing processes .
  • Polymer Dispersed Liquid Crystals :
    • TMPDE plays a critical role in the synthesis of isophorone diisocyanate-based tetracene monomers used in polymer dispersed liquid crystals (PDLCs). These materials exhibit unique light-scattering properties, making them valuable for applications like switchable windows and displays .
  • Thiol-Ene Systems :
    • Research has shown that TMPDE can be used in thiol-ene systems, which are notable for their UV curing capabilities. Studies utilizing in situ rheology and real-time Fourier Transform Infrared (FTIR) spectroscopy have demonstrated how TMPDE participates in cross-linking reactions that enhance the mechanical properties of the resulting materials .
  • Dendrimers :
    • The compound is also involved in the synthesis of allyl ether-based dendrimers. These highly branched molecules possess unique structural features that make them suitable for various applications, including drug delivery systems and nanotechnology.

Case Studies

  • UV Curing of Thiol-Ene Systems :
    • In a study conducted at North Carolina State University, the UV curing kinetics of a thiol-ene system containing TMPDE were monitored using rheological techniques. Results indicated that the elastic modulus increased significantly as cross-linking occurred, demonstrating TMPDE's effectiveness in enhancing material properties during UV curing processes .
  • Development of Multifunctional Polyols :
    • Research into multifunctional unsaturated polyester polyols has shown that TMPDE can be reacted with various diisocyanates to create new polymeric structures with enhanced functionalities. This approach has implications for developing advanced materials with tailored properties for specific applications .

Properties

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;3-prop-2-enoxyprop-1-ene

InChI

InChI=1S/C6H14O3.C6H10O/c1-2-6(3-7,4-8)5-9;1-3-5-7-6-4-2/h7-9H,2-5H2,1H3;3-4H,1-2,5-6H2

InChI Key

ZQEKJUQOXJAPRX-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C=CCOCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An unsaturated polyester is obtained from 1458 g of ethylene glycol, 798 g of 1,2-propylene glycol, 3012 g of trimethylolpropane diallylether, 3102 g of maleic acid anhydride, 521 g of phthalic acid anhydride, 55 g of methanol and 550 g of an ester of maleic acid and trimethylolpropane-diallylether by the conventional method of melt condensation. This unsaturated polyester is dissolved in styrene.
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